3-phenylpyridine-2-carboxylic Acid
Overview
Description
3-phenylpyridine-2-carboxylic Acid is a useful research compound. Its molecular formula is C12H9NO2 and its molecular weight is 199.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Catalysis and Chemical Reactions
One notable application of 3-phenylpyridine-2-carboxylic acid and its derivatives in scientific research is in the field of catalysis, particularly involving ruthenium(II) complexes. These complexes have been investigated for their role in catalytic arylation of functional arenes, demonstrating an autocatalytic process catalyzed by the carboxylic acid coproduct and water. This process is significant for C-H bond activation in organic synthesis, offering insights into the development of more efficient and selective catalytic reactions (Ferrer Flegeau et al., 2011).
Molecular Structure and Dynamics
Research into the molecular structure and dynamics of related pyridine carboxylic acids has been carried out to understand their physical and chemical properties better. For example, the structure of 2-aminopyridine-3-carboxylic acid was studied using X-ray diffraction and inelastic neutron scattering, providing valuable data for theoretical models and computational chemistry (Pawlukojć et al., 2007).
Photophysics and Photochemistry
The photophysics of 3-hydroxy-picolinic acid, a close relative of this compound, has been explored through theoretical quantum chemistry methods. This research highlights the role of the carboxylic group in proton transfer processes, which are pivotal in understanding the photophysics of such organic molecules (Rode & Sobolewski, 2012).
Crystal Engineering and Solid-State Chemistry
In the field of crystal engineering and solid-state chemistry, multi-component crystals involving phenylpyridine and substituted benzoic acids have been created to investigate the influence of chemical and structural factors on the formation of co-crystals or organic salts. This research provides insights into hydrogen bonding motifs and proton transfer, essential for designing new crystalline materials with desired properties (Seaton et al., 2013).
Coordination Polymers and MOFs
The use of ether-bridged aromatic carboxylic acids in the synthesis of coordination compounds has opened new avenues in crystal engineering research. These compounds demonstrate a wide structural diversity, from discrete dimers to intricate 3D metal–organic frameworks (MOFs), and have potential applications in luminescence sensing and magnetism (Gu et al., 2017).
Safety and Hazards
Mechanism of Action
Target of Action
Related compounds such as picolinic acid have been shown to interact with zinc finger proteins (zfps), which play crucial roles in viral replication and packaging, as well as normal cell homeostatic functions .
Mode of Action
It works by binding to ZFPs in a way that changes their structures and disrupts zinc binding, inhibiting function .
Biochemical Pathways
Phenolic compounds, which include 3-phenylpicolinic acid, are known to play key roles in various physiological and biochemical processes in plants . They are involved in processes such as photosynthesis, nutrient mineralization, metal-chelating, antioxidative capacity, and more .
Result of Action
Picolinic acid has been shown to be an anti-viral in vitro and in vivo .
Properties
IUPAC Name |
3-phenylpyridine-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO2/c14-12(15)11-10(7-4-8-13-11)9-5-2-1-3-6-9/h1-8H,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJLPJJGKJSOUOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N=CC=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40376453 | |
Record name | 3-phenylpyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
103863-15-6 | |
Record name | 3-Phenyl-2-pyridinecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=103863-15-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-phenylpyridine-2-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40376453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.